Nagaba

概要

説明

アラキドノイルガンマアミノ酪酸は、アラキドン酸とガンマアミノ酪酸を組み合わせた生物活性脂質分子です。 この化合物は、神経保護作用と脳血管作用で知られており、薬理学と神経科学の研究において重要な対象となっています .

準備方法

合成経路と反応条件: アラキドノイルガンマアミノ酪酸は、ガンマアミノ酪酸をアラキドン酸でアシル化することで合成することができます。 このプロセスは、通常、ジシクロヘキシルカルボジイミドやジメチルアミノピリジンなどのカップリング試薬を、ジクロロメタンなどの有機溶媒中で使用します .

工業生産方法:

化学反応の分析

反応の種類: アラキドノイルガンマアミノ酪酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応により、ヒドロペルオキシドやその他の酸化誘導体が生成される可能性があります。

還元: 還元反応により、化合物をより飽和した誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、アラキドノイルガンマアミノ酪酸のさまざまな酸化、還元、および置換誘導体があります .

4. 科学研究の応用

アラキドノイルガンマアミノ酪酸は、幅広い科学研究の用途があります。

化学: 生物活性脂質の性質と反応を研究するために使用されます。

生物学: 化合物は、細胞シグナル伝達と神経保護における役割について調査されています。

医学: アラキドノイルガンマアミノ酪酸は、虚血や神経変性疾患などの状態における潜在的な治療効果について探索されています。

科学的研究の応用

Pharmacological Applications

1.1 Calcium Channel Modulation

NAGABA-OH has been studied for its effects on calcium channels, particularly Cav3.2 currents. Research indicates that this compound-OH can inhibit these currents in cell-free outside-out patches, suggesting a role in modulating calcium influx in cells. This property is significant for understanding how this compound-OH might influence various physiological processes, including muscle contraction and neurotransmitter release .

1.2 Neuroprotective Effects

Studies have indicated that this compound-OH may exhibit neuroprotective properties. Its ability to modulate ion channels could be beneficial in conditions where calcium overload contributes to neuronal damage, such as in neurodegenerative diseases. Further investigation into its mechanisms may reveal therapeutic potentials for conditions like Alzheimer's disease .

Future Research Directions

Given the preliminary findings regarding this compound's pharmacological properties, several avenues for future research can be proposed:

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound-OH exerts its effects on calcium channels and neuronal cells.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound-OH in models of neurodegeneration and cancer.

- Formulation Development : Exploring different formulations of this compound-OH to enhance bioavailability and targeted delivery in clinical settings.

作用機序

アラキドノイルガンマアミノ酪酸は、いくつかのメカニズムを通じてその効果を発揮します。

類似の化合物:

- アラキドノイルグリシン

- アラキドノイルフェニルアラニン

- アラキドノイルチロシン

- アラキドノイルトリプトファン

比較: アラキドノイルガンマアミノ酪酸は、アラキドン酸とガンマアミノ酪酸を組み合わせていることで独特であり、独特の神経保護作用と脳血管作用を備えています。 他のアラキドノイルアミノ酸も生物活性を示しますが、アラキドノイルガンマアミノ酪酸の特定の効果とメカニズムは、神経保護と脳血管の健康に焦点を当てた研究において特に価値があります .

類似化合物との比較

- Arachidonoyl glycine

- Arachidonoyl phenylalanine

- Arachidonoyl tyrosine

- Arachidonoyl tryptophan

Comparison: Arachidonoyl gamma-aminobutyric acid is unique due to its combination of arachidonic acid and gamma-aminobutyric acid, which imparts distinct neuroprotective and cerebrovascular properties. While other arachidonoyl amino acids also exhibit bioactivity, the specific effects and mechanisms of arachidonoyl gamma-aminobutyric acid make it particularly valuable in research focused on neuroprotection and cerebrovascular health .

生物活性

N-arachidonoyl glycine (NAGABA) is a member of the lipoamino acid family, which are bioactive lipids formed by the conjugation of arachidonic acid with amino acids. This compound has garnered attention due to its potential biological activities, particularly in pain modulation and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exhibits its biological activity primarily through modulation of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) and inhibition of glycine transporters.

- Calcium Channel Inhibition : this compound has been shown to inhibit Cav3.2 currents with an effective concentration (EC50) around 200 nM. This inhibition is significant as Cav3.2 channels are involved in the transmission of nociceptive signals in sensory neurons . The analgesic effects of this compound were confirmed in experiments where these effects were abolished in Cav3.2 knockout mice, indicating a direct link between this compound activity and T-channel modulation .

- Glycine Transporter Inhibition : Research indicates that this compound can inhibit glycine transporters (GLYT2), which are crucial for synaptic transmission in the central nervous system. The potency of this compound in inhibiting GLYT2 is lower than that of its analogs, such as N-arachidonoyl glycine (NAGly), but still significant .

Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications:

- Analgesic Effects : Due to its ability to inhibit T-type calcium channels, this compound may serve as a novel analgesic agent for the treatment of chronic pain conditions. Its action is distinct from traditional opioids, potentially offering a safer alternative with fewer side effects .

- Neuroprotective Properties : The modulation of calcium channels and glycine transporters by this compound may also confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings

Several studies have characterized the biological activity of this compound:

| Study | Findings |

|---|---|

| Huang et al. (2001) | Identified this compound as an endogenous lipid in mammalian tissues with analgesic properties. |

| Chemin et al. (2007) | Demonstrated that this compound inhibits Cav3.2 channels, contributing to its analgesic effects. |

| Burstein et al. (2008) | Explored the anti-nociceptive effects of this compound in animal models, confirming its potential as an analgesic agent. |

Case Studies

- Analgesic Efficacy : In a study involving rat models, administration of this compound resulted in significant reductions in thermal pain responses compared to control groups, establishing its efficacy as an analgesic .

- Neuroprotective Effects : Research on neuronal cultures indicated that this compound could protect against excitotoxicity induced by excessive glutamate, suggesting its role in neuroprotection .

特性

IUPAC Name |

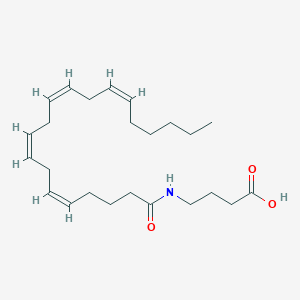

4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDIEXTAYKJNX-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。